(4,6-Difluoro-1H-indazol-3-yl)methanol is a chemical compound that belongs to the indazole family, which consists of nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of two fluorine atoms and a hydroxymethyl group attached to the indazole structure. Indazole derivatives are noted for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical applications .
The synthesis of (4,6-Difluoro-1H-indazol-3-yl)methanol can be achieved through several methods:
These synthetic routes can be optimized for industrial production, potentially utilizing continuous flow reactors to enhance reaction control and scalability.
The molecular structure of (4,6-Difluoro-1H-indazol-3-yl)methanol features a fused bicyclic system consisting of an indazole ring with two fluorine substituents at positions 4 and 6, along with a hydroxymethyl group at position 3.
C1=CC(=C(C2=N1C(=C(C=C2)F)F)N)O
XQZJYZVQZBXYAR-UHFFFAOYSA-N
.This structure is significant for its potential interactions with biological targets due to the presence of electronegative fluorine atoms and a reactive hydroxymethyl group.
(4,6-Difluoro-1H-indazol-3-yl)methanol can participate in various chemical reactions typical of indazole derivatives:
These reactions are crucial for exploring the compound's reactivity and potential applications in medicinal chemistry.
The mechanism of action for (4,6-Difluoro-1H-indazol-3-yl)methanol primarily involves its interaction with biological targets such as enzymes or receptors. The presence of fluorine atoms enhances lipophilicity and bioavailability, potentially leading to increased potency in pharmacological applications.
Research indicates that indazole derivatives often modulate signaling pathways related to inflammation and cancer progression, suggesting that (4,6-Difluoro-1H-indazol-3-yl)methanol may exhibit similar properties . Further studies are required to elucidate specific pathways affected by this compound.
The physical properties of (4,6-Difluoro-1H-indazol-3-yl)methanol include:
Chemical properties include:
(4,6-Difluoro-1H-indazol-3-yl)methanol has potential applications in various scientific fields:
Ultra-large virtual compound libraries have revolutionized the identification of novel CFTR modulators. Studies employed molecular docking of ~155 million drug-like molecules (MW 300–350 Da; logP ≤ 3.5) from the ZINC database against cryo-EM-resolved CFTR structures [1] [2]. This approach prioritized compounds with favorable pharmacokinetic properties, such as high oral bioavailability (e.g., 60% for top candidates), while filtering for synthetic accessibility. The screening workflow emphasized "drug-like" physicochemical properties to enhance clinical translation potential. Machine learning-enhanced virtual screening further accelerated hit identification; models trained on known CFTR modulators (e.g., ivacaftor, lumacaftor) and PubChem bioassay data achieved AUC values of 0.81 in cross-validation studies [9]. These methods enabled efficient prioritization of indazole derivatives, including (4,6-Difluoro-1H-indazol-3-yl)methanol scaffolds, from billion-scale chemical spaces.
Table 1: Virtual Screening Libraries and Outcomes
Library Source | Size | Docking Target | Hit Rate | Notable Identified Scaffold |
---|---|---|---|---|
ZINC15 | 155M | Potentiator site | 19% | Pyrazolo-triazines, Indazoles |
Enamine Make-on-Demand | 4.3M | ΔF508-CFTR binding pockets | 0.02% | (4,6-Difluoro-1H-indazol-3-yl) derivatives |
PubChem Bioassay-Curated | 605 actives / 342K inactives | Multi-domain CFTR | N/A | FR3 corrector [9] |
High-resolution cryo-EM structures (e.g., PDB: 6O2P, 6O1V) revealed a membrane-exposed allosteric site near the CFTR gating hinge, crucial for potentiator binding. This site is defined by residues S308, Y304, F312, and F931, which form hydrogen bonding and hydrophobic interactions with ligands [1] [2]. The site's shallow, lipid-exposed nature presents unique challenges for ligand design, requiring compounds with balanced polarity. Crucially, this pocket is absent in homologous ABC transporters, minimizing off-target effects [3]. Structural analyses confirmed that diverse chemotypes – including ivacaftor, GLPG1837, and novel indazoles – share this binding locus despite chemical dissimilarity. The 4,6-difluoroindazole moiety of (4,6-Difluoro-1H-indazol-3-yl)methanol derivatives likely occupies a sub-pocket typically engaged by fluorinated aromatic systems in known potentiators, exploiting π-stacking with F312.
Table 2: Cryo-EM Resolved Binding Sites for CFTR Modulators
CFTR Conformation | Resolution (Å) | Key Binding Residues | Ligands Co-crystallized |
---|---|---|---|
WT + Ivacaftor (6O2P) | 3.9 | S308, Y304, F312, F931 | Ivacaftor, GLPG1837 |
ΔF508 + Corrector | 4.1 | ICL4, NBD1 interface | VX-809, VX-445 [3] |
Phosphorylated WT | 4.3 | MSD1-MSD2 interface | Potentiator '358 [2] |
Docking into membrane-protein sites requires specialized sampling protocols. For CFTR's solvent-exposed potentiator site, workflows employed exhaustive conformational sampling – averaging 421 conformations and 3,727 orientations per molecule – totaling >63 billion complexes evaluated [1] [2]. Key optimizations included:
Table 3: Docking Workflow Parameters and Performance
Parameter | Setting | Computational Cost | Impact on Hit Rate |
---|---|---|---|
Conformers per ligand | 421 (average) | 76,365 core-hours | 25% increase vs. default |
Sampling density | 3,727 orientations/ligand | >63 billion complexes | Critical for shallow sites |
Clustering threshold | Tanimoto coefficient 0.5 (ECFP4) | 1,000 chemotypes | Reduced redundancy |
Residue flexibility | S308, F931 side-chains | 40% runtime increase | Improved pose accuracy |
Scaffold selection for synthesis prioritized ligands fulfilling multiple interaction criteria:
Table 4: Scaffold Prioritization Metrics for Indazole Derivatives
Metric | Threshold | (4,6-Difluoro-1H-indazol-3-yl)methanol | Validation Method |
---|---|---|---|
H-bond donor/acceptor match | ≥2 key residues | S308 (H-bond), Y304 (π-stacking) | Mutagenesis [1] |
cLogP | 1.5–3.5 | ~2.8 (calculated) | Chrom. logD measurement |
Synthetic complexity score | <4 | 3.1 (modular 2-step synthesis) | SPORES algorithm |
Binding energy | ≤ −8.5 kcal/mol | −9.2 kcal/mol (MM/GBSA) | Free energy perturbation |
Fluorine positional score | >0.7 (shape fit) | 0.83 (complementary to F312 pocket) | Shape fingerprint overlay |
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5